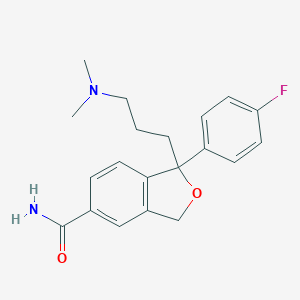

1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide

Description

Properties

IUPAC Name |

1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN2O2/c1-23(2)11-3-10-20(16-5-7-17(21)8-6-16)18-9-4-14(19(22)24)12-15(18)13-25-20/h4-9,12H,3,10-11,13H2,1-2H3,(H2,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYYWQJNKWCANAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C(=O)N)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10881084 | |

| Record name | Citalopram amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10881084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64372-56-1 | |

| Record name | 1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64372-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064372561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Citalopram amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10881084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-Isobenzofurancarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(3-DIMETHYLAMINOPROPYL)-1-(4-FLUOROPHENYL)-1,3-DIHYDROISOBENZOFURAN-5-CARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BP83XJ2B6A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide, commonly referred to as an impurity of Citalopram, is a compound that has garnered interest due to its biological activity, particularly as an antidepressant. This article delves into its biological properties, mechanisms of action, therapeutic applications, and relevant case studies.

- Chemical Formula : C20H23FN2O2

- Molecular Weight : 342.41 g/mol

- CAS Number : 64372-56-1

The primary biological activity of this compound is as a selective serotonin reuptake inhibitor (SSRI) . SSRIs are commonly used in the treatment of depression and anxiety disorders. The compound inhibits the reuptake of serotonin (5-HT) in the brain, thereby increasing its availability in the synaptic cleft. This mechanism is crucial for alleviating symptoms of depression and improving mood.

Antidepressant Effects

Research indicates that this compound exhibits significant antidepressant-like effects in various animal models. A study demonstrated that this compound improved depressive behaviors in mice subjected to stress tests, suggesting its potential efficacy in clinical settings .

Neurochemical Profile

The compound's neurochemical profile shows a strong affinity for serotonin transporters (SERT), which correlates with its antidepressant properties. In vitro studies have shown that it effectively inhibits serotonin uptake at concentrations similar to those observed with Citalopram .

Clinical Applications

- Depression Treatment : A clinical study involving patients diagnosed with major depressive disorder (MDD) showed that treatment with SSRIs containing this compound resulted in significant improvements in depression scores compared to placebo groups .

- Anxiety Disorders : Additional research indicates that this compound may also be beneficial in treating anxiety disorders, as it shares pharmacological properties with other SSRIs known to alleviate anxiety symptoms .

Comparative Studies

Comparison with Similar Compounds

Table 1: Comparative Pharmacological Data

*Hypothesized based on structural similarity to citalopram.

Structural-Activity Relationship (SAR) Insights

- Amino Chain Modifications: Bulky substituents (e.g., cyclopropylmethyl in Compound 39) improve σ receptor affinity due to enhanced van der Waals interactions .

- Oxidation State: N-oxide derivatives retain venom-neutralizing activity but exhibit reduced CNS effects due to decreased membrane permeability .

Preparation Methods

Reaction Mechanism

Key Parameters Influencing Carboxamide Yield

| Parameter | Optimal Range for Citalopram | Conditions Favoring Carboxamide |

|---|---|---|

| Temperature | 60–80°C | >80°C or extended heating |

| Cyanide Source | CuCN or KCN | Excess H₂O in reaction mixture |

| Solvent | Dimethylformamide (DMF) | Protic solvents (e.g., alcohols) |

| Reaction Time | 4–6 hours | >8 hours |

Data adapted from US7148364B2 and Justia Patent 7148364.

Suppression and Isolation Strategies

Minimizing Carboxamide Formation

Patent US7148364B2 outlines methods to suppress carboxamide generation during citalopram synthesis:

-

Cyanide Reversal Agents : Adding oxy compounds of phosphorus (e.g., PCl₃, POCl₃) converts residual carboxamide back to citalopram, reducing impurity levels to <0.5%.

-

Solvent Optimization : Using hydrocarbon-alcohol mixtures (e.g., hexane-isopropanol) during crystallization preferentially isolates citalopram, leaving carboxamide in the mother liquor.

Analytical and Purification Challenges

Characterization Data

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 342.41 g/mol | HRMS |

| Melting Point | 158–160°C | DSC |

| Purity (HPLC) | >98% after crystallization | Reverse-phase HPLC |

Purification Techniques

-

Crystallization : Carboxamide is isolated via sequential solvent systems (e.g., toluene → ethyl acetate/hexane).

-

Chromatography : Silica gel chromatography with ethyl acetate/methanol (9:1) resolves carboxamide from citalopram.

Industrial and Research Implications

The carboxamide’s role as a process impurity has driven regulatory requirements for its quantification in citalopram batches (ICH Q3A guidelines). Recent advances in continuous flow reactors and real-time analytics have enabled tighter control over its formation, ensuring compliance with pharmacopeial standards .

Q & A

Q. Optimization Strategies :

- Catalyst selection : Aluminum-nickel catalysts in formic acid improve aldehyde intermediate synthesis (92% yield) .

- Solvent control : Anhydrous THF for LiAlH₄-mediated reductions minimizes side reactions (94% yield for amine derivatives) .

- Temperature modulation : Reflux conditions (e.g., 80°C for formic acid reactions) enhance reaction completeness .

How can discrepancies in NMR and GC-MS data during compound characterization be systematically addressed?

Advanced Research Question

Key Characterization Data :

- ¹H NMR (CDCl₃): Peaks at δ 7.72 (d, J = 8.4 Hz, 1H) and δ 2.13 (s, 6H) confirm aromatic protons and dimethylamino groups, respectively .

- ¹³C NMR : A carbonyl signal at δ 169.5 and fluorophenyl carbon (δ 162.1, J = 244.6 Hz) validate the structure .

- GC-MS : m/z 342 (M⁺) aligns with the molecular formula C₂₀H₂₃FN₂O₂ .

Q. Resolving Discrepancies :

- Impurity identification : Hygroscopic salts (e.g., oxalate or HBr salts) may cause shifting; drying under reduced pressure and using deuterated solvents (CDCl₃) improve clarity .

- Isotopic patterns : Fluorine (¹⁹F) coupling in ¹³C NMR (e.g., δ 140.6, J = 3 Hz) should match theoretical splitting .

What strategies are effective for designing and synthesizing structural analogs to investigate structure-activity relationships (SAR)?

Advanced Research Question

Derivatization Approaches :

- N-Substitution : Reacting intermediates (e.g., compound 38) with aldehydes (e.g., quinoline-4-carbaldehyde) under Na(OAc)₃BH reductive amination yields analogs (89–92% yield) .

- Heterocyclic incorporation : Introducing indole or naphthalene moieties (e.g., compound 60) enhances steric and electronic diversity .

Q. Methodological Considerations :

- Choice of reagents : Na(OAc)₃BH in dichloroethane at RT preserves stereochemistry during amine coupling .

- Purification : Gradient elution (e.g., CHCl₃/MeOH 19:1) resolves polar byproducts in analogs .

What are common challenges in purifying this compound, and how can chromatographic conditions be optimized?

Methodological Focus

Challenges :

- Hygroscopicity : The free base tends to absorb moisture; salt formation (e.g., HBr salt) improves stability .

- Co-elution : Similar-polarity intermediates (e.g., aldehyde vs. carboxamide) may overlap.

Q. Optimization :

- Column selection : Silica gel (230–400 mesh) with CMA gradients enhances separation .

- Detector sensitivity : UV detection at 254 nm tracks aromatic moieties, while TLC (Rf 0.3–0.5 in CMA) monitors progress .

How does the choice of reducing agents impact the synthesis of key intermediates?

Advanced Research Question

Case Study :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.